(5Z)-5-[(4-chlorophenyl)methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-[(4-chlorophenyl)methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields of scientific research. This compound belongs to the thiazolidinone class, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(4-chlorophenyl)methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 4-chlorobenzaldehyde with 2-methylphenylthiosemicarbazide under acidic conditions. The reaction is followed by cyclization to form the thiazolidinone ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(4-chlorophenyl)methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to thiazolidine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitro compounds are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-[(4-chlorophenyl)methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicine, research is ongoing to explore its potential as a therapeutic agent. Its antimicrobial and anticancer properties are of particular interest.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (5Z)-5-[(4-chlorophenyl)methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in critical biological pathways, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation.
Properties
Molecular Formula |
C17H12ClNOS2 |
---|---|
Molecular Weight |
345.9 g/mol |
IUPAC Name |
(5Z)-5-[(4-chlorophenyl)methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H12ClNOS2/c1-11-4-2-3-5-14(11)19-16(20)15(22-17(19)21)10-12-6-8-13(18)9-7-12/h2-10H,1H3/b15-10- |
InChI Key |
JVPBXXAVRZEUKX-GDNBJRDFSA-N |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=S |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=S |
Origin of Product |
United States |
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